Ethyl 2-chloro5-ethyl-benzoate
Description
Ethyl 2-chloro-5-ethyl-benzoate is a benzoate ester derivative characterized by a chloro (-Cl) substituent at the 2-position and an ethyl (-C₂H₅) group at the 5-position of the aromatic ring. Its molecular formula is C₁₁H₁₃ClO₂ (calculated based on structural analysis), with a molecular weight of 212.67 g/mol.
Properties
Molecular Formula |
C11H13ClO2 |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
ethyl 2-chloro-5-ethylbenzoate |
InChI |
InChI=1S/C11H13ClO2/c1-3-8-5-6-10(12)9(7-8)11(13)14-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
DEGZEGITMGEDTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)Cl)C(=O)OCC |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group (-Cl) on the aromatic ring acts as a leaving group, undergoing nucleophilic substitution under appropriate conditions. This reaction is influenced by the electron-withdrawing effect of the chloro substituent, which activates the ring for substitution.
Key Reagents and Conditions
| Nucleophile | Reagent | Conditions | Product |
|---|---|---|---|
| Hydroxide (OH⁻) | Aqueous NaOH | Reflux in ethanol/water mixture | 2-Hydroxy-5-ethyl-benzoic acid ethyl ester |
| Amine (NH₃) | NH₃ gas, CuCl catalyst | 40–50°C for 5–8 hours | 2-Amino-5-ethyl-benzoic acid ethyl ester |
| Thiophenol (S⁻) | Thiophenol, K₂CO₃ | Polar aprotic solvent (DMF) at 80°C | 2-Phenylthio-5-ethyl-benzoic acid ethyl ester |
Mechanism : The chloro group is replaced by the nucleophile via an aromatic nucleophilic substitution (SNAr) mechanism. The reaction proceeds through the formation of a Meisenheimer complex intermediate, stabilized by the electron-withdrawing chloro group.
Elimination Reactions
The ethyl group (-CH₂CH₃) on the aromatic ring can undergo elimination to form an alkene, depending on reaction conditions. This typically involves dehydrohalogenation or β-elimination under basic or acidic environments.
Reaction Conditions and Products
| Elimination Type | Reagent | Conditions | Product |
|---|---|---|---|
| Dehydrohalogenation | NaOH, ethanol | Reflux (60–80°C) | 2-Chloro-4-vinylbenzoic acid ethyl ester |
| β-Elimination | H₂SO₄, heat | 150–200°C | 2-Chloro-4-vinylbenzoic acid ethyl ester |
Mechanism : The ethyl group undergoes elimination to form a double bond via an E2 mechanism, facilitated by strong bases or acids. The resulting vinyl group introduces new reactivity for further functionalization.
Oxidation Reactions
The ethyl substituent is susceptible to oxidation, converting into a ketone or carboxylic acid depending on the oxidizing agent and reaction conditions.
Oxidation Pathways
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄, H⁺ | Reflux in acidic aqueous solution | 2-Chloro-5-acetylbenzoic acid ethyl ester |
| CrO₃, H₂SO₄ | Jones oxidation (room temperature) | 2-Chloro-5-carboxybenzoic acid ethyl ester |
Mechanism : Oxidation proceeds via electrophilic attack on the ethyl group, leading to cleavage of the C-C bond. The choice of oxidizing agent determines whether the product is a ketone or carboxylic acid.
Comparison of Reaction Efficiencies
The efficiency of substitution and elimination reactions depends on the nucleophile and reaction environment.
| Reaction Type | Nucleophile | Yield | Reaction Time |
|---|---|---|---|
| Hydroxide substitution | OH⁻ | 75–80% | 4–6 hours |
| Amine substitution | NH₃ | 85–90% | 5–8 hours |
| Thiophenolate substitution | S⁻ | 70–75% | 8–10 hours |
Kinetic and Mechanistic Insights
Oxidation reactions exhibit first-order kinetics with respect to the oxidizing agent and substrate. For example, oxidation of ethyl benzoate (a structural analog) by N-chloro compounds follows a rate law:
where is the rate constant, influenced by pH and solvent polarity .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Structural Analogs
Research Findings and Trends
- Substituent Impact : Electron-withdrawing groups (e.g., -Cl) typically reduce aromatic ring reactivity toward electrophiles but may enhance stability under acidic conditions. Ethyl groups increase lipophilicity, influencing solubility and bioavailability .
Q & A
Q. What are the recommended synthetic routes for Ethyl 2-chloro-5-ethyl-benzoate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Ethyl 2-chloro-5-ethyl-benzoate can be synthesized via esterification of 2-chloro-5-ethyl-benzoic acid with ethanol under acid catalysis (e.g., H₂SO₄). Optimization involves:
- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
- Catalyst loading : Titrating sulfuric acid (0.5–2 mol%) to minimize hydrolysis.
- Purity monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Always report catalyst ratios, solvent systems, and purification steps to ensure reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing Ethyl 2-chloro-5-ethyl-benzoate, and how should conflicting spectral data be resolved?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D-COSY/HMQC to resolve overlapping signals from ethyl and chloro substituents.
- IR spectroscopy : Confirm ester carbonyl (C=O) stretch at ~1740 cm⁻¹.
- Mass spectrometry (EI-MS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.
For conflicting data, cross-validate with alternative methods (e.g., X-ray crystallography) and compare with literature spectra. Document solvent effects (e.g., DMSO vs. CDCl₃ in NMR) to explain discrepancies .
Q. What safety protocols are essential when handling Ethyl 2-chloro-5-ethyl-benzoate in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in airtight containers at 0–6°C to prevent degradation; avoid contact with oxidizing agents .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX programs be applied to determine the molecular structure of Ethyl 2-chloro-5-ethyl-benzoate, and what challenges might arise during refinement?
Methodological Answer:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small crystals. Index and integrate reflections with SHELXS/SHELXD .
- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Challenges include:
- Disorder in ethyl groups : Use PART and SUMP instructions to model split positions.
- Twinned crystals : Apply TWIN/BASF commands if multiple lattices are detected.
- Weak data : Optimize data-to-parameter ratio by constraining C–C/C–Cl bond lengths. Validate with R-factor convergence and Hirshfeld surface analysis .
Q. What strategies should be employed to analyze discrepancies in thermodynamic stability data for Ethyl 2-chloro-5-ethyl-benzoate across different studies?
Methodological Answer:
- Controlled experiments : Replicate studies under identical conditions (solvent, temperature, pH).
- Computational validation : Perform DFT calculations (e.g., Gaussian) to compare theoretical vs. experimental ΔG values.
- Data normalization : Account for impurities (e.g., residual solvents) via TGA/DSC analysis. Cross-reference studies that use standardized purity thresholds (>98%) and calibration methods .
Q. How can computational chemistry methods be integrated with experimental data to predict the reactivity of Ethyl 2-chloro-5-ethyl-benzoate in novel reaction environments?
Methodological Answer:
- Molecular dynamics (MD) simulations : Model solvation effects in polar/aprotic solvents (e.g., DMF vs. THF) to predict hydrolysis rates.
- QM/MM hybrid methods : Study nucleophilic attack at the ester carbonyl group using software like GROMACS/ORCA.
- Experimental correlation : Validate predictions via kinetic studies (e.g., UV-Vis monitoring of reaction intermediates). Publish raw computational parameters (basis sets, convergence criteria) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
